molecular formula C11H19NO3 B1395222 Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 890849-28-2

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1395222
CAS No.: 890849-28-2
M. Wt: 213.27 g/mol
InChI Key: XPZCYZRSVIZGRM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 890849-28-2) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 3-position of the pyrrolidine ring. This molecule serves as a key intermediate in pharmaceutical synthesis, particularly in the development of constrained analogs of bioactive molecules like FTY720 and phytosphingosine derivatives . Its structural flexibility allows for modifications to optimize physicochemical properties or biological activity.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZCYZRSVIZGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697021
Record name tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890849-28-2
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-pyrrolidinecarboxylate
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Record name tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
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Record name tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
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Biological Activity

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 215.28 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an oxoethyl moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The precise mechanisms can vary based on the biological context but generally include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways.

Antimicrobial Activity

Recent studies have screened this compound for antimicrobial properties against several bacterial strains. The results are summarized in the following table:

Bacterial Strain Activity Concentration Tested (μg/disc)
Staphylococcus aureusInhibited10
Bacillus subtilisInhibited10
Escherichia coliNot inhibited10
Pseudomonas aeruginosaNot inhibited10

The compound demonstrated significant activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains, indicating its potential as an antibacterial agent .

Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds derived from pyrrolidine structures, suggesting that this compound may possess neuroprotective properties through antioxidant activity. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) .

Case Study 1: Synthesis and Evaluation

In a recent synthesis project, researchers developed derivatives of this compound to evaluate their biological activities. The study focused on:

  • Synthesis Method : Utilizing a four-step synthetic route involving standard organic reactions.
  • Biological Assays : Evaluating the derivatives for AChE (acetylcholinesterase) and BChE (butyrylcholinesterase) inhibition.

Results indicated that certain derivatives exhibited promising inhibition profiles, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Overview : TBOPC has garnered attention in medicinal chemistry due to its biological activities and potential therapeutic applications.

Applications :

  • Antibacterial Activity : TBOPC has been screened for its effectiveness against multiple bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. In vitro tests demonstrated antibacterial properties at concentrations of 10 μg/disc.
  • Neurodegenerative Diseases : Recent studies have explored TBOPC derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative conditions. Certain derivatives exhibited promising inhibition profiles, indicating potential for treating diseases such as Alzheimer's.
Application Area Target Method Results
AntibacterialGram-positive and Gram-negative bacteriaIn vitro screeningEffective at 10 μg/disc
NeurodegenerativeAChE and BChEBiological assaysPromising inhibition profiles

Agriculture

Overview : TBOPC's chemical properties make it a candidate for agricultural applications, particularly in pest management and plant growth enhancement.

Applications :

  • Pesticide Development : The compound can be formulated into pesticides targeting specific pests based on its biological activity. The effectiveness would depend on the application method and local agricultural practices.
  • Nutrient Delivery : TBOPC may be utilized to enhance nutrient absorption in crops, improving yield and quality.

Environmental Science

Overview : TBOPC holds potential for environmental remediation efforts.

Applications :

  • Pollutant Breakdown : The compound could be introduced into polluted environments where it interacts with contaminants, facilitating their breakdown into less harmful substances. This application is crucial for reducing environmental pollution levels.

Food Technology

Overview : In the food industry, TBOPC can serve various roles due to its chemical properties.

Applications :

  • Preservative Use : TBOPC may be incorporated into food products as a preservative or flavoring agent, enhancing shelf life and sensory attributes.
  • Flavor Enhancer : Depending on the formulation, it can contribute to desired flavor profiles in food products.

Cosmetic Industry

Overview : The cosmetic sector can benefit from TBOPC through its incorporation into formulations.

Applications :

  • Cosmetic Formulations : It can act as a preservative or conditioning agent in personal care products, improving product performance and stability.

Case Study 1: Synthesis and Evaluation of Derivatives

Researchers synthesized various derivatives of TBOPC to evaluate their biological activities. A four-step synthetic route was employed, followed by biological assays focusing on AChE and BChE inhibition. Results indicated that certain derivatives showed significant inhibition potential.

Case Study 2: Environmental Application

In an environmental study, TBOPC was tested for its ability to degrade specific pollutants in a controlled setting. The introduction of the compound resulted in measurable reductions in pollutant levels over time, demonstrating its utility in remediation efforts.

Comparison with Similar Compounds

Structural and Stereochemical Variations

  • Positional Isomerism: The compound tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 496917-85-2) is a positional isomer of the target molecule, differing in the substitution site (C2 vs. C3).
  • Stereochemistry : The (S)-enantiomer (CAS: 1374673-90-1) highlights the role of chirality in drug design. Enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles .
  • Functional Group Substitution : Replacement of the oxoethyl group with a hydroxymethyl (CAS: 138108-72-2) or oxocyclobutyl moiety (CAS: 1823230-92-7) modifies electronic and steric properties, impacting solubility and reactivity .

Physicochemical Properties

  • Melting Points and Solubility : Analogs with rigid substituents (e.g., spiro-oxindole derivatives) exhibit higher melting points (e.g., 99°C for compound 328) due to crystallinity . In contrast, tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate derivatives with alkyl chains (e.g., 4-octylphenyl) are typically oils, enhancing lipid solubility .
  • Spectroscopic Data : NMR and IR spectra confirm structural integrity. For instance, the tert-butyl group resonates at δ 1.4–1.5 ppm in $^1H$ NMR, while carbonyl peaks (C=O) appear at 170–175 ppm in $^{13}C$ NMR .

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidine derivatives : The core heterocyclic structure is either synthesized de novo or derived from commercially available pyrrolidine precursors.
  • tert-Butyl esters : Introduced typically by reaction with tert-butyl chloroformate or via esterification using tert-butyl alcohol.
  • 2-oxoethyl group : Installed through selective oxidation or by alkylation with suitable 2-oxoalkyl halides or equivalents.

Representative Synthetic Route

A common synthetic approach involves:

  • N-protection of pyrrolidine : Reaction of pyrrolidine with tert-butyl chloroformate to yield tert-butyl pyrrolidine-1-carboxylate.

  • 3-Substitution with 2-oxoethyl group : Introduction of the 2-oxoethyl substituent at the 3-position via alkylation using 2-bromoacetaldehyde or equivalent reagents under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

  • Purification and characterization : The crude product is purified by column chromatography or recrystallization. Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure.

Industrial and Laboratory Preparation Methods

Laboratory-Scale Synthesis

  • Reaction conditions : Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
  • Catalysts and bases : Use of mild bases such as potassium carbonate or sodium hydride to facilitate alkylation.
  • Yield optimization : Employing stoichiometric control and slow addition of reagents to minimize side products.

Industrial-Scale Production

Preparation Data Table

Step Reaction Type Reagents/Conditions Outcome Notes
1 N-protection Pyrrolidine + tert-butyl chloroformate, base (e.g., NaHCO3), solvent (DCM), 0°C to RT tert-Butyl pyrrolidine-1-carboxylate Protects amine, facilitates further substitution
2 Alkylation (3-position) tert-Butyl pyrrolidine-1-carboxylate + 2-bromoacetaldehyde, base (K2CO3), DMF, RT tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate Requires control to avoid di-substitution
3 Purification Column chromatography or recrystallization Pure target compound Confirmed by NMR, MS, IR

Research Findings and Optimization Notes

  • Solvent effects : Polar aprotic solvents like DMF and DMSO improve alkylation efficiency by stabilizing the anionic intermediates.
  • Temperature control : Lower temperatures during alkylation reduce side reactions and improve selectivity.
  • Base selection : Mild bases prevent decomposition of sensitive aldehyde intermediates.
  • Purity considerations : Final product purity is critical for downstream applications, especially in pharmaceutical contexts.

Additional Preparation Insights from Patents and Literature

  • Patents (e.g., EP2358670B1) describe intermediates related to tert-butyl pyrrolidine carboxylates with vinyl or oxoalkyl substituents, indicating synthetic versatility and routes adaptable to 3-(2-oxoethyl) derivatives.
  • Preparation methods often involve stereoselective steps to obtain enantiomerically enriched products, important for biological activity.
  • Use of protecting groups and selective functional group transformations is common to achieve the target compound with minimal impurities.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, and what reagents are typically employed?

The synthesis often involves functionalization of a pyrrolidine core. For example, tert-butyl-protected pyrrolidine derivatives can undergo alkylation or oxidation to introduce the 2-oxoethyl group. Key reagents include:

  • Oxidation agents : Hydrogen peroxide or KMnO₄ under acidic conditions to generate carbonyl groups .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines, requiring trifluoroacetic acid (TFA) for removal .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard, as seen in analogs yielding >90% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the 2-oxoethyl moiety (δ ~9-10 ppm for carbonyl protons) .
  • IR : Stretching frequencies at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (ketone C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the formula C11_{11}H19_{19}NO3_3 .

Q. What are the typical reactivity patterns of the 2-oxoethyl group in this compound?

The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH4_4 to form alcohols). The ester group (Boc) is base-sensitive, requiring mild conditions (e.g., LiAlH4_4 for selective reduction) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-oxoethyl group to the pyrrolidine ring?

  • Temperature Control : Low temperatures (0–20°C) minimize side reactions during ketone formation, as shown in analogous syntheses .
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in esterification steps .
  • Solvent Selection : Dichloromethane or THF is preferred for polar intermediates, balancing solubility and reactivity .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Variable Temperature (VT) NMR : Resolves dynamic effects like rotational barriers in Boc groups .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., distinguishing pyrrolidine ring protons from oxoethyl protons .
  • Crystallography : Single-crystal X-ray diffraction (as in related tert-butyl pyrrolidine structures) provides definitive stereochemical assignments .

Q. What strategies mitigate decomposition of the Boc group during reactions involving the 2-oxoethyl moiety?

  • pH Control : Avoid strong bases (e.g., NaOH) that hydrolyze the Boc group; use mild bases like triethylamine .
  • Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Stepwise Functionalization : Introduce the 2-oxoethyl group before Boc protection to avoid retro-esterification .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Flash Chromatography : Gradient elution (hexane:ethyl acetate, 4:1 to 1:1) separates ester and ketone-containing products .
  • Recrystallization : Use ethanol/water mixtures for high-purity solids (>97%) .
  • HPLC : Reversed-phase C18 columns resolve polar impurities in analogs .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Model transition states for nucleophilic attacks on the ketone group .
  • QSAR Models : Predict biological activity based on electronic parameters (e.g., logP, H-bond donors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

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